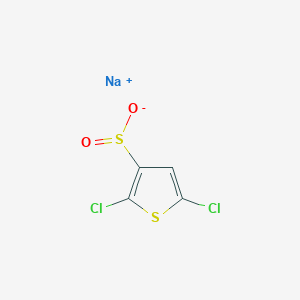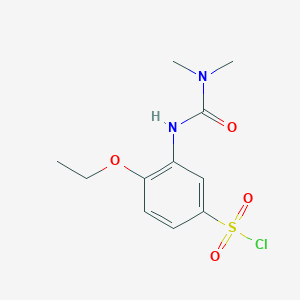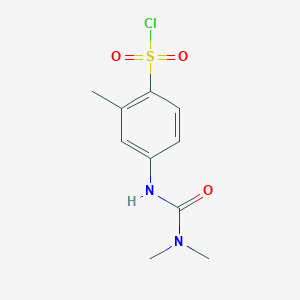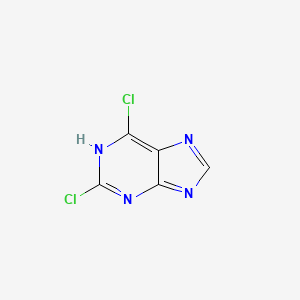
2,6-dichloro-1H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-1H-purine is a chemical compound with the molecular formula C5H2Cl2N4 and a molecular weight of 189.00 g/mol . It is a derivative of purine, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the purine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-1H-purine can be synthesized through several methods. One common synthetic route involves the reaction of hypoxanthine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (around 180°C) for several hours . The product is then purified by recrystallization from boiling water and dried to constant weight .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is often produced in crystalline powder form, which is then packaged and distributed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-1H-purine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with arylboronic acids in the presence of a palladium catalyst and a base, typically in a water-acetonitrile mixture.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols.
Suzuki-Miyaura Cross-Coupling: Reagents include arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: The major products are 2,6-disubstituted purine derivatives, depending on the nucleophile used.
Suzuki-Miyaura Cross-Coupling: The major products are aryl-substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-1H-purine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-dichloro-1H-purine and its derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit the activity of enzymes involved in nucleic acid metabolism, leading to antiviral or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6-chloropurine
- 2-Chloroadenine
- 6-Chloropurine
Comparison: 2,6-Dichloro-1H-purine is unique due to the presence of two chlorine atoms, which allows for a broader range of chemical modifications compared to similar compounds with only one chlorine atom. This dual substitution enhances its reactivity and versatility in synthetic chemistry .
Eigenschaften
IUPAC Name |
2,6-dichloro-1H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWVOLULURGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



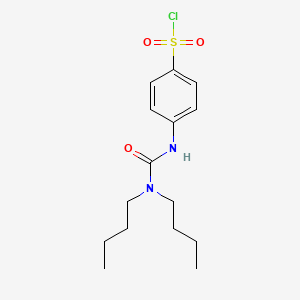
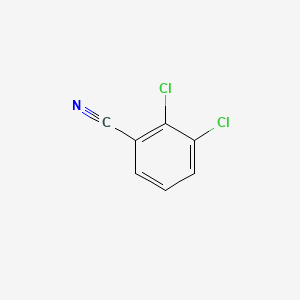


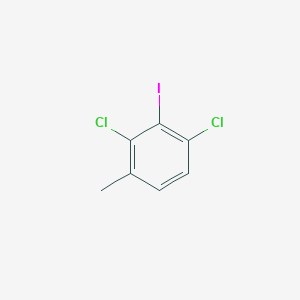
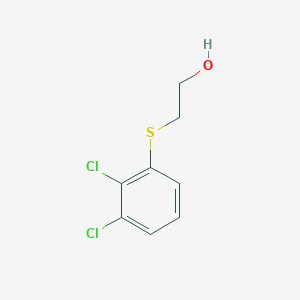
![4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7724068.png)
